molecular formula C13H17N3O2 B1225705 ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate

ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate

Cat. No. B1225705
M. Wt: 247.29 g/mol
InChI Key: KLTSQZBRJBGNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-15275 is a member of quinuclidines.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis Methods : Research has explored various synthesis methods for compounds similar to ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate. For instance, synthesis processes involving the Friedel–Crafts acylation of ethyl pyrrole-2-carboxylate with phthalic anhydride and selective N-debenzylation of N-benzylindole derivatives were investigated by Murakami, Watanabe, and Ishii (1988) (Murakami, Watanabe, & Ishii, 1988).

  • Chemical Transformations : Cucek and Verček (2008) discussed the preparation of various ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, demonstrating the versatility of such compounds in chemical transformations (Cucek & Verček, 2008).

Chemical Structure Confirmation

  • Structural Confirmation Studies : Watanabe, Miyagi, and Murakami (1993) carried out chemical correlation work to confirm the structure of similar compounds, highlighting the importance of structural accuracy in chemical research (Watanabe, Miyagi, & Murakami, 1993).

Potential Biological Activity

  • Anti-viral Activity : Ishii et al. (1983) explored the Fischer indolization process and discovered certain derivatives showing preliminary anti-viral activity, indicating potential biological applications for these compounds (Ishii et al., 1983).

  • Anti-Hepatitis B Virus Activities : Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities, demonstrating the medicinal potential of these compounds (Zhao, Zhao, Chai, & Gong, 2006).

Solid-State Chemistry

  • Solid-State Photoreaction : Hasegawa, Ikeda, and Yamazaki (2001) studied the [2+2]photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state, shedding light on the solid-state chemistry of these compounds (Hasegawa, Ikeda, & Yamazaki, 2001).

properties

Product Name

ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-pyridin-2-yl-5-oxa-1,4-diazatricyclo[5.2.2.02,6]undecan-6-ol

InChI

InChI=1S/C13H17N3O2/c17-13-9-4-7-16(8-5-9)12(13)11(15-18-13)10-3-1-2-6-14-10/h1-3,6,9,11-12,15,17H,4-5,7-8H2

InChI Key

KLTSQZBRJBGNKN-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3(C2C(NO3)C4=CC=CC=N4)O

Canonical SMILES

C1CN2CCC1C3(C2C(NO3)C4=CC=CC=N4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 3
ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 4
ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate

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